molecular formula C10H8F3NO3S B14055918 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one

1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14055918
Molekulargewicht: 279.24 g/mol
InChI-Schlüssel: JVKZLVVMHJEYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3S. This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one can be synthesized through a multi-step process involving the nitration of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to achieve high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is typically an amine.

    Substitution: Various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(2-Nitro-4-trifluoromethyl-phenyl)-propan-2-one
  • 1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one

Uniqueness: 1-(5-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trifluoromethylthio group, in particular, imparts unique reactivity and stability compared to similar compounds.

Eigenschaften

Molekularformel

C10H8F3NO3S

Molekulargewicht

279.24 g/mol

IUPAC-Name

1-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)4-7-5-8(14(16)17)2-3-9(7)18-10(11,12)13/h2-3,5H,4H2,1H3

InChI-Schlüssel

JVKZLVVMHJEYKS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.